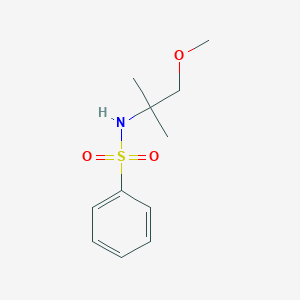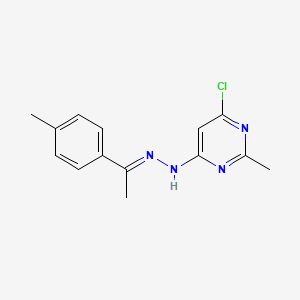
1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine and agriculture. This compound is also known as Clomazone hydrazone and is a derivative of Clomazone, which is a herbicide used to control weeds in crops.
Wirkmechanismus
The exact mechanism of action of 1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood. However, it is believed that this compound induces cell death in cancer cells by disrupting the cell cycle and causing DNA damage. This leads to the activation of apoptotic pathways, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the expression of various oncogenes. In addition, this compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its potential as a potent anti-cancer agent. This compound has been shown to have cytotoxic effects on various cancer cells, making it a promising candidate for the development of new anti-cancer drugs. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells as well, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One of the main areas of interest is the development of new anti-cancer drugs based on this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. In addition, studies are also needed to investigate the potential applications of this compound in other areas such as agriculture and environmental science.
Synthesemethoden
The synthesis of 1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction between Clomazone and hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction takes place under reflux conditions and the resulting product is purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a potential anti-cancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cells such as prostate cancer cells and breast cancer cells.
Eigenschaften
IUPAC Name |
6-chloro-2-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c1-9-4-6-12(7-5-9)10(2)18-19-14-8-13(15)16-11(3)17-14/h4-8H,1-3H3,(H,16,17,19)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFKRVGLDWMPEA-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC(=NC(=N2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=CC(=NC(=N2)C)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)
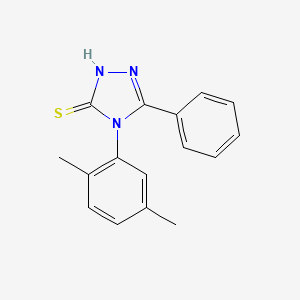
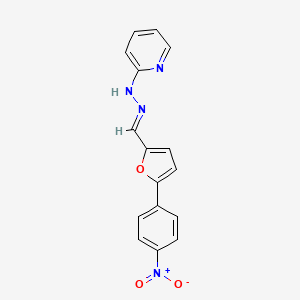

![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5802764.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5802767.png)
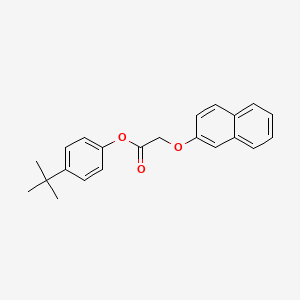
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)
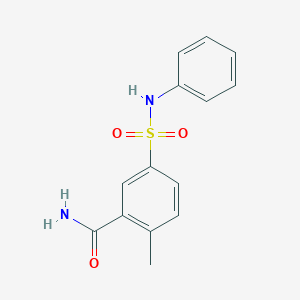
![N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5802794.png)
![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5802815.png)
